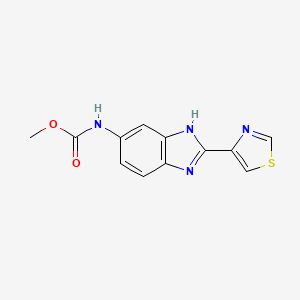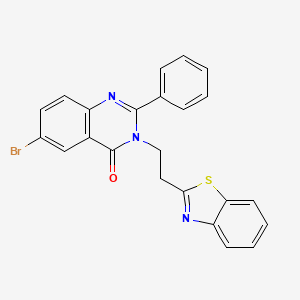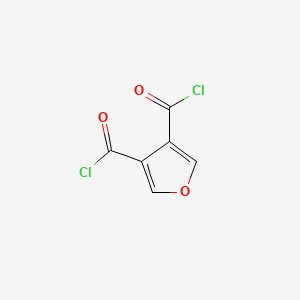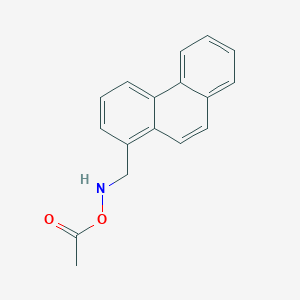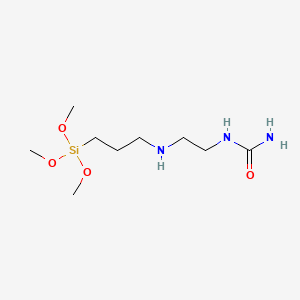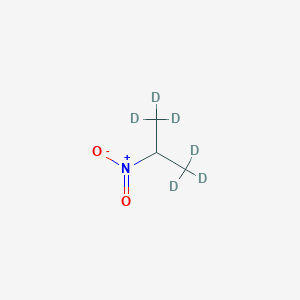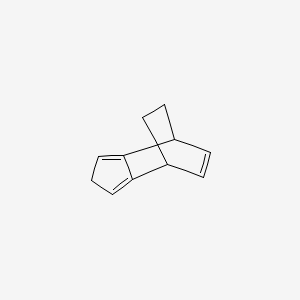
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(52202,6)undeca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C11H12 This compound is characterized by its unique tricyclic structure, which includes three interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by combining a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and a suitable dienophile, such as a masked o-benzoquinone, can yield the desired tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated tricyclic hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tricyclic ketones or alcohols, while reduction can produce fully saturated tricyclic hydrocarbons.
Applications De Recherche Scientifique
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene depends on its specific application. In chemical reactions, its tricyclic structure provides a rigid framework that influences its reactivity. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(5.4.0.02,8)undeca-3,5,9-triene: Another tricyclic hydrocarbon with a different ring structure.
Tricyclo(5.2.2.0(2,6))undeca-4,10-dien-8-ones: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
Tricyclo(52202,6)undeca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
73321-24-1 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
tricyclo[5.2.2.02,6]undeca-2,5,8-triene |
InChI |
InChI=1S/C11H12/c1-2-10-8-4-6-9(7-5-8)11(10)3-1/h2-4,6,8-9H,1,5,7H2 |
Clé InChI |
HCHKKNABZPUOFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C3=CCC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
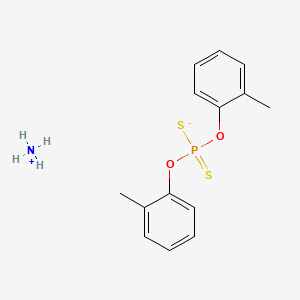
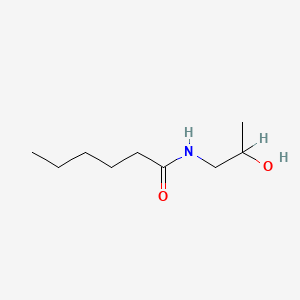
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
